2-Naphthyl 2,5-diethoxybenzenesulfonate

Description

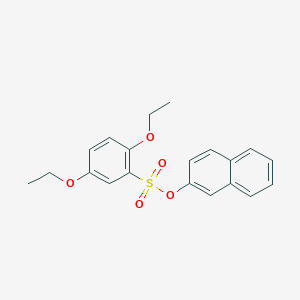

2-Naphthyl 2,5-diethoxybenzenesulfonate is a sulfonate ester featuring a 2-naphthyl group attached to a benzenesulfonate core substituted with ethoxy groups at positions 2 and 3. The diethoxy substituents modulate electronic and steric properties, while the naphthyl group enhances hydrophobic interactions in biological systems .

Properties

Molecular Formula |

C20H20O5S |

|---|---|

Molecular Weight |

372.4g/mol |

IUPAC Name |

naphthalen-2-yl 2,5-diethoxybenzenesulfonate |

InChI |

InChI=1S/C20H20O5S/c1-3-23-17-11-12-19(24-4-2)20(14-17)26(21,22)25-18-10-9-15-7-5-6-8-16(15)13-18/h5-14H,3-4H2,1-2H3 |

InChI Key |

FRHWUTJZKRNFKM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include naphthyl- and phenyl-substituted sulfonates, ethers, and piperazine derivatives. Below is a comparative analysis based on receptor affinity, selectivity, and metabolic stability:

2.1. Aryl Group Topology and Receptor Affinity

2-Naphthyl vs. 1-Naphthyl Derivatives :

Compounds with 2-naphthyl groups (e.g., compound 14 in ) exhibit higher 5-HT7R affinity (Ki = 4–18 nM) compared to 1-naphthyl analogs (e.g., compound 11 , Ki ~4-fold lower). Docking studies suggest the 2-naphthyl group optimally occupies hydrophobic pockets formed by extracellular loop 2 (ECL2) and transmembrane helices (TM2,3,7), stabilizing interactions with residues like Arg7.36 .- Key Insight : Spatial orientation of the naphthyl group critically impacts binding; 2-naphthyl derivatives achieve better complementarity with receptor pockets.

Naphthyl vs. Phenyl Derivatives :

Replacing phenyl rings (e.g., 4-fluorophenyl in lead 1 ) with naphthyl groups retains high 5-HT7R affinity but slightly reduces selectivity over 5-HT1AR and D2R. For example, lead 1 shows superior 5-HT7/D2 selectivity, whereas naphthyl derivatives prioritize affinity over selectivity .

2.2. Substituent Effects: Ethoxy vs. Methoxy

- Ethoxy groups in 2-Naphthyl 2,5-diethoxybenzenesulfonate may enhance hydrophobicity and metabolic stability compared to methoxy-substituted analogs. For instance, lead 2 (with methoxy groups) exhibits higher metabolic stability due to reduced oxidative susceptibility, whereas ethoxy groups could alter cytochrome P450 interactions .

2.3. Metabolic Stability and Microbial Interactions

- Naphthyl-containing compounds, such as (2-naphthyl)methanol, are metabolized by microbial communities ().

Data Table: Comparative Properties of Key Analogs

Research Findings and Implications

- Receptor Binding: The 2-naphthyl group enhances 5-HT7R affinity but requires balanced substituents (e.g., cyanophenyl-piperazine) to maintain selectivity. Ethoxy groups may improve solubility but necessitate further stability studies .

- Ethoxy substituents could delay degradation compared to methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.